2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features both indole and piperidine moieties The indole nucleus is known for its presence in various bioactive molecules, while the piperidine ring is a common structural motif in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the indole nucleus and introduce the piperidine moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperine and piperidine alkaloids have similar structural features and pharmacological properties.
Uniqueness
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of indole and piperidine moieties in a single molecule. This dual functionality can enhance its biological activity and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H29N3O2S |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H29N3O2S/c26-21(23-11-5-1-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)28-17-22(27)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2 |
InChI Key |
QUWQYYCCKKHPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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